2-(3,4-dimethoxyphenyl)-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride
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Description
2-(3,4-dimethoxyphenyl)-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C17H28ClN3O5S and its molecular weight is 421.94. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is related to a class of chemicals that have been studied for their synthesis and potential applications. One relevant study involves the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The synthesized compounds showed moderate inhibitory activity against both Gram-negative and Gram-positive bacterial strains, highlighting the potential application of such compounds in addressing bacterial infections. The study specifically identified a compound with a 2-methylphenyl group as the most active growth inhibitor of various bacterial strains, demonstrating the significance of structural variations in enhancing antibacterial activity (Iqbal et al., 2017).
Biological Screening and Fingerprint Applications
Another study focused on benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, examining their antibacterial, antifungal, and anthelmintic activities. Some of these compounds showed significant biological activities, and molecular docking to crystal structures of target proteins revealed good correlation with observed in vitro data for active compounds. Additionally, one of the compounds demonstrated promising properties for latent fingerprint analysis, indicating potential applications in forensic science (Khan et al., 2019).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5S.ClH/c1-24-15-5-4-14(12-16(15)25-2)13-17(21)18-6-7-19-8-10-20(11-9-19)26(3,22)23;/h4-5,12H,6-11,13H2,1-3H3,(H,18,21);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGPQKAVICKRGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCN2CCN(CC2)S(=O)(=O)C)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.